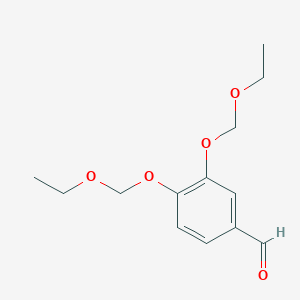

3,4-Bis(ethoxymethoxy)benzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-bis(ethoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-3-15-9-17-12-6-5-11(8-14)7-13(12)18-10-16-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEDJPYISCQBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=C(C=C(C=C1)C=O)OCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562396 | |

| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128837-28-5 | |

| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Bis(ethoxymethoxy)benzaldehyde chemical structure and properties

[1]

Chemical Identity & Structural Analysis

3,4-Bis(ethoxymethoxy)benzaldehyde is a derivative of protocatechualdehyde (3,4-dihydroxybenzaldehyde) where the vulnerable phenolic hydroxyl groups are masked by ethoxymethyl (EOM) protecting groups. This modification renders the molecule stable against strong bases and nucleophiles (e.g., Grignard reagents, organolithiums) while retaining the reactive aldehyde functionality for carbon-skeleton extension.

| Property | Data |

| IUPAC Name | 3,4-Bis(ethoxymethoxy)benzaldehyde |

| CAS Registry Number | 128837-28-5 |

| Molecular Formula | C₁₃H₁₈O₅ |

| Molecular Weight | 254.28 g/mol |

| SMILES | CCOCOC1=C(OCCOC)C=CC(C=O)=C1 |

| Structural Class | Acetal-protected Phenolic Aldehyde |

Structural Significance

The ethoxymethyl (EOM) group differs from the more common methoxymethyl (MOM) group by the presence of an ethyl chain. This subtle change increases the lipophilicity (LogP) of the molecule, improving solubility in non-polar organic solvents (e.g., hexanes, toluene) and altering the crystallization kinetics of downstream intermediates.

Synthesis & Preparation Protocol

The synthesis involves the O-alkylation of 3,4-dihydroxybenzaldehyde using chloromethyl ethyl ether (EOM-Cl) . Due to the high carcinogenicity of

Reagents & Materials

-

Substrate: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)[1]

-

Reagent: Chloromethyl ethyl ether (EOM-Cl) [DANGER: Carcinogen ]

-

Base:

-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) -

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Protocol

-

Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 3,4-dihydroxybenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 equiv) dropwise via syringe. The solution may darken as the phenoxide forms.

-

Alkylation: Add EOM-Cl (2.5 equiv) slowly to the stirring mixture at 0°C. Note: EOM-Cl is volatile and highly toxic; use a fume hood with a double-glove technique.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The product will have a significantly higher

than the diol. -

Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with DCM (

). Wash combined organics with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. -

Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂).

-

Yield: Typically 85–95%.

-

Appearance: White crystalline powder or viscous colorless oil (depending on purity/temperature).

-

Synthesis Logic Diagram

Caption: Synthesis pathway converting protocatechualdehyde to its bis-EOM protected derivative via base-mediated alkylation.

Physicochemical & Spectroscopic Properties[3][4]

Physical Properties[2][3][4][5][6]

-

Physical State: White solid (high purity) or colorless viscous oil.

-

Melting Point: ~40–50°C (Predicted/Analogous to MOM ether).

-

Solubility: Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water.

-

Stability: Stable to basic conditions (NaOH, NaH, R-Li); Unstable to acids (HCl, TFA, pTsOH).

Spectroscopic Characterization (Predicted)

The NMR spectrum is distinct due to the "ethoxymethyl" acetal protons.

| Nuclei | Chemical Shift ( | Multiplicity | Assignment |

| 9.85 | Singlet (1H) | Aldehyde (-CH O) | |

| 7.65 | Doublet (1H) | Aromatic C2-H | |

| 7.50 | Doublet of Doublets (1H) | Aromatic C6-H | |

| 7.30 | Doublet (1H) | Aromatic C5-H | |

| 5.35 | Singlet (4H) | Acetal (-O-CH ₂-O-) | |

| 3.75 | Quartet (4H) | Ethyl (-O-CH ₂-CH₃) | |

| 1.25 | Triplet (6H) | Methyl (-O-CH₂-CH ₃) | |

| ~190.0 | Carbonyl | Aldehyde C=O[1] | |

| ~94.0 | Methylene | Acetal (-O-C H₂-O-) | |

| ~64.5 | Methylene | Ethyl (-O-C H₂-CH₃) |

Reactivity & Applications in Drug Discovery

This compound serves as a masked electrophile . The aldehyde is available for reaction, while the catechol system is protected.

Key Reaction Pathways

-

Nucleophilic Addition: Reaction with Grignard reagents (R-MgBr) or Organolithiums (R-Li) to form secondary alcohols.

-

Condensation: Knoevenagel or Wittig reactions to form stilbenes (e.g., synthesis of resveratrol analogues).

-

Deprotection: The EOM group is orthogonal to base-sensitive groups (like esters) but is cleaved quantitatively by mild acid.

Deprotection Protocol (Acid Hydrolysis)

To regenerate the catechol moiety:

-

Reagent: 3M HCl in THF/Water or

-Toluenesulfonic acid in Methanol. -

Conditions: Stir at 25°C for 1 hour.

-

Mechanism: Protonation of the acetal oxygen

Loss of ethanol

Application Workflow Diagram

Caption: Workflow showing the utility of the EOM-protected aldehyde in generating complex bioactive scaffolds.

Safety & Handling

-

Carcinogenicity: The reagent EOM-Cl is a known carcinogen (OSHA regulated). While the final product (CAS 128837-28-5) is less hazardous, it may contain trace alkylating agents if not purified rigorously.

-

Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (acetal hydrolysis).

References

-

PubChem. Benzaldehyde, 3,4-bis(ethoxymethoxy)- (CAS 128837-28-5). National Library of Medicine. Link

-

LookChem. 3,4-Bis(ethoxymethoxy)benzaldehyde Product Information.Link

-

Alfa Chemistry. 3,4-Bis(ethoxymethoxy)benzaldehyde - Catalog No.[2] ACM128837.Link

-

Organic Syntheses. Protection of Alcohols and Phenols: General Procedures for Methoxymethyl (MOM) and Ethoxymethyl (EOM) Ethers. (Analogous Protocol). Link

A Comprehensive Technical Guide to the Solubility of 3,4-Bis(ethoxymethoxy)benzaldehyde in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3,4-Bis(ethoxymethoxy)benzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights based on structural analogy, and detailed protocols for empirical determination.

Executive Summary: Understanding the “Why” Behind the “How”

The solubility of a compound is a critical parameter that dictates its utility in organic synthesis, formulation, and biological applications. For 3,4-Bis(ethoxymethoxy)benzaldehyde, a derivative of protocatechuic aldehyde, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and its potential use in drug delivery systems. This guide will equip the reader with the theoretical knowledge and practical methodologies to confidently assess and utilize the solubility properties of this compound.

The core principle underpinning solubility is "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. 3,4-Bis(ethoxymethoxy)benzaldehyde presents an interesting case study in this regard, with its aromatic backbone, polar aldehyde group, and flexible ether linkages.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of the physicochemical properties of 3,4-Bis(ethoxymethoxy)benzaldehyde is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C13H18O5 | PubChem |

| Molecular Weight | 254.28 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

The presence of five hydrogen bond acceptors (the aldehyde oxygen and the four ether oxygens) suggests the potential for interaction with protic solvents. However, the lack of hydrogen bond donors and the relatively high XLogP3 value indicate a predominantly non-polar character.

Based on these properties and the known solubility of structurally similar compounds such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3-ethoxy-4-methoxybenzaldehyde, a qualitative solubility profile can be predicted.[2][3]

Predicted Solubility of 3,4-Bis(ethoxymethoxy)benzaldehyde:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The aromatic ring and ether chains contribute to significant non-polar character, favoring dissolution in non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Very High | The carbonyl group and ether linkages can engage in dipole-dipole interactions with these solvents.[4] |

| Polar Protic | Methanol, Ethanol | Moderate to High | While capable of accepting hydrogen bonds, the lack of donor groups may limit solubility compared to polar aprotic solvents. |

| Aqueous | Water | Low to Insoluble | The significant non-polar surface area of the molecule is expected to lead to poor solvation by water molecules.[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are valuable, empirical determination of solubility is essential for accurate and reproducible research. The following protocol outlines a robust method for quantifying the solubility of 3,4-Bis(ethoxymethoxy)benzaldehyde.

Materials and Equipment

-

3,4-Bis(ethoxymethoxy)benzaldehyde (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 3,4-Bis(ethoxymethoxy)benzaldehyde.

Caption: Experimental workflow for the determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-Bis(ethoxymethoxy)benzaldehyde to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution has reached a steady state.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.

-

Establish a calibration curve by injecting known concentrations of 3,4-Bis(ethoxymethoxy)benzaldehyde.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 3,4-Bis(ethoxymethoxy)benzaldehyde in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 3,4-Bis(ethoxymethoxy)benzaldehyde is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution in organic solvents.

Caption: Factors influencing the solubility of 3,4-Bis(ethoxymethoxy)benzaldehyde.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, consult the Safety Data Sheet (SDS) of structurally related compounds like veratraldehyde.

Conclusion

The solubility of 3,4-Bis(ethoxymethoxy)benzaldehyde in organic solvents is governed by its molecular structure, which imparts a significant non-polar character with some capacity for polar interactions. While qualitative predictions suggest good solubility in a range of common organic solvents, this guide provides a robust experimental framework for its quantitative determination. By understanding the theoretical underpinnings and applying the detailed protocols herein, researchers can effectively harness the properties of this versatile compound for their specific applications.

References

- Delgado, J. N., & Remers, W. A. (Eds.). (2021). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.

- Laurence, C., & Gal, J. F. (2010).

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.

- Yalkowsky, S. H., & He, Y. (2003).

-

PubChem. (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

JETIR. (2024). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]

Sources

Technical Guide: 3,4-Bis(ethoxymethoxy)benzaldehyde as a Protected Catechol Intermediate

Executive Summary

3,4-Bis(ethoxymethoxy)benzaldehyde serves as a critical "Trojan Horse" intermediate in the synthesis of complex polyphenols, catecholamines, and pharmaceutical targets. By masking the highly reactive catechol (1,2-dihydroxybenzene) moiety with ethoxymethyl (EOM) ether groups, researchers can manipulate the aldehyde handle through harsh oxidative, reductive, or organometallic conditions that would otherwise destroy the unprotected catechol.

This guide details the strategic deployment, synthesis, and deprotection of this intermediate, emphasizing its superiority over methyl ethers (too stable) and benzyl ethers (incompatible with hydrogenolysis-sensitive motifs) in specific contexts.

Part 1: Strategic Rationale & Protecting Group Selection

The catechol moiety is notoriously unstable, susceptible to oxidation (quinone formation), metal chelation, and radical polymerization. Selecting the correct protecting group is the single most important decision in the synthetic route.

Comparative Analysis: Why EOM?

The Ethoxymethyl (EOM) group offers a unique balance of stability and lability compared to standard alternatives.

| Feature | Methyl Ether (OMe) | Benzyl Ether (OBn) | MOM Ether (OMOM) | EOM Ether (OEOM) |

| Installation | Easy (MeI/Base) | Easy (BnBr/Base) | Difficult (Carcinogen) | Moderate (Toxic Reagent) |

| Base Stability | Excellent | Excellent | Excellent | Excellent |

| Acid Stability | High | High | Moderate | Moderate |

| Cleavage | Harsh (BBr₃, -78°C) | H₂/Pd (Hydrogenolysis) | Mild Acid (HCl/IPA) | Mild Acid (HCl/IPA) |

| Steric Bulk | Low | High | Low | Low-Medium |

| Primary Utility | Permanent cap | Reversible (if no alkenes) | Reversible | Reversible (Lipophilic) |

Key Advantage: Unlike benzyl groups, EOM ethers survive catalytic hydrogenation, allowing the reduction of alkenes or nitro groups elsewhere in the molecule. Unlike methyl ethers, they do not require Lewis acids like BBr₃ for removal, which can degrade sensitive scaffolds.

Part 2: Synthesis Protocol (Self-Validating System)

Reaction Pathway

The synthesis involves the nucleophilic substitution of ethoxymethyl chloride (EOM-Cl) by the phenoxide ions of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Safety Warning: EOM-Cl is a suspected carcinogen and strong lachrymator. All operations must occur in a fume hood.

Figure 1: Synthetic workflow for the protection of protocatechualdehyde.

Step-by-Step Methodology

Reagents:

-

3,4-Dihydroxybenzaldehyde (1.0 equiv)

-

Ethoxymethyl chloride (EOM-Cl) (2.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 3,4-dihydroxybenzaldehyde in anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool the solution to 0°C. Add DIPEA dropwise via syringe. The solution will darken due to phenoxide formation.

-

Protection: Add EOM-Cl dropwise over 20 minutes. Critical: Maintain 0°C to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Validation (TLC): Check TLC (30% EtOAc/Hexane).

-

Starting Material Rf: ~0.2 (Streaks)

-

Mono-protected Rf: ~0.45

-

Bis-protected Product Rf: ~0.7 (Distinct spot)

-

Action: If mono-protected species persists, add 0.5 equiv DIPEA/EOM-Cl and stir 4h.

-

-

Workup: Quench with sat. NH₄Cl. Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenols), water, and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂, 10-20% EtOAc/Hexane gradient).

Characterization Checkpoint:

-

¹H NMR (CDCl₃): Look for the aldehyde singlet (~9.8 ppm), aromatic protons (7.0-7.5 ppm), the acetal -O-CH₂-O- protons (singlet/multiplet ~5.2-5.3 ppm), and the ethyl group signals (quartet ~3.7 ppm, triplet ~1.2 ppm).

Part 3: Synthetic Utility & Reactivity Profile

Once protected, the molecule behaves as a standard benzaldehyde. The EOM group is robust against basic and nucleophilic conditions.[2]

Compatible Transformations

-

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides to form stilbenes.

-

Grignard Addition: Reaction with RMgX to form secondary alcohols.

-

Knoevenagel Condensation: Reaction with malonic acid derivatives to form cinnamic acids.

-

Oxidation: Pinnick oxidation to the carboxylic acid.

-

Reduction: NaBH₄ reduction to the benzyl alcohol.

Incompatible Conditions

-

Lewis Acids: TiCl₄, BF₃·OEt₂ (May cause premature cleavage or chelation).

-

Strong Brønsted Acids: HCl, H₂SO₄, TFA (Will trigger deprotection).

Part 4: Deprotection Dynamics

Restoring the catechol functionality is the final step. EOM groups are acetals and hydrolyze via an oxocarbenium ion intermediate under acidic conditions.

Figure 2: Acid-catalyzed hydrolysis mechanism for EOM cleavage.

Preferred Deprotection Protocol

Reagents: 2M HCl or p-Toluenesulfonic acid (p-TsOH). Solvent: Isopropanol (IPA) or Methanol (MeOH). Avoid water-only systems due to solubility issues.

-

Dissolve the substrate in MeOH/IPA.

-

Add p-TsOH (0.1 equiv) or 3M HCl (excess).

-

Heat to 40–50°C. Monitor by TLC.

-

Note: The reaction produces formaldehyde and ethanol as byproducts.

-

-

Critical Workup: Neutralize carefully with NaHCO₃ before extraction. Catechols oxidize rapidly in basic solutions exposed to air. Perform workup under inert atmosphere if possible.

Part 5: Case Study Application

Target: Synthesis of a Resveratrol Analog (3,4-Dihydroxystilbene).

-

Start: 3,4-Bis(ethoxymethoxy)benzaldehyde.

-

Coupling: Wittig reaction with benzyltriphenylphosphonium bromide (Base: NaH).

-

Result: The EOM groups remain intact; the alkene is formed.

-

-

Deprotection: Treatment with HCl/MeOH.[3]

-

Result: Simultaneous removal of both EOM groups yields the 3,4-dihydroxystilbene.

-

Why EOM? If Benzyl (Bn) groups were used, removing them via hydrogenolysis (H₂/Pd) would reduce the stilbene double bond, destroying the target. If Methyl (Me) groups were used, BBr₃ might cause polymerization of the electron-rich stilbene.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for EOM/MOM stability profiles).

-

MOM and EOM Ethers. Organic Chemistry Portal. [Link]

-

Berliner, M. A., & Belecki, K. (2005).[4] Synthesis of Alpha-Halo Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Organic Syntheses. (General procedures for phenolic alkylation). [Link]

Sources

Strategic Modulation of Catecholic Aldehydes: A Technical Comparison of 3,4-Dihydroxybenzaldehyde and its Bis(ethoxymethoxy) Derivative

Executive Summary: The Scaffold vs. The Shield

In medicinal chemistry and natural product synthesis, the distinction between 3,4-dihydroxybenzaldehyde (Protocatechualdehyde) and its protected analogue, 3,4-Bis(ethoxymethoxy)benzaldehyde , represents the fundamental trade-off between biological activity and synthetic tractability .

-

3,4-Dihydroxybenzaldehyde (3,4-DHB) is the bioactive scaffold. It possesses potent antioxidant and anti-inflammatory properties but suffers from high metabolic instability and chemical reactivity (oxidation to quinones) that limits its utility as a reagent in complex syntheses.

-

3,4-Bis(ethoxymethoxy)benzaldehyde (EOM-Derivative) is the "Trojan Horse." It is a lipophilic, chemically inert intermediate designed solely to mask the labile phenolic protons, allowing the aldehyde moiety to undergo nucleophilic additions (e.g., Grignard reactions) that would otherwise be impossible.

This guide details the strategic interchange between these two forms, providing validated protocols for protection/deprotection and analyzing their divergent physicochemical profiles.

Physicochemical Divergence

The transformation of the catechol moiety into a bis(ethoxymethyl) ether drastically alters the molecular landscape. The following data summarizes the shift from a polar, H-bond donor system to a lipophilic, H-bond acceptor system.

Table 1: Comparative Physicochemical Profile

| Feature | 3,4-Dihydroxybenzaldehyde (3,4-DHB) | 3,4-Bis(ethoxymethoxy)benzaldehyde |

| Molecular Formula | C₇H₆O₃ | C₁₃H₁₈O₅ |

| Molecular Weight | 138.12 g/mol | 254.28 g/mol |

| Solubility (Water) | High (50 g/L) | Negligible (Hydrophobic) |

| Solubility (Organic) | Soluble in alcohols; Poor in DCM/Hexanes | Excellent in DCM, THF, Toluene |

| Acidity (pKa) | ~7.55 (Phenolic -OH) | Non-ionizable (under physiological pH) |

| Oxidation Stability | Low (Susceptible to quinone formation) | High (Stable to air/mild oxidants) |

| Base Compatibility | Incompatible (Deprotonates instantly) | Stable (Compatible with R-Li, R-MgBr) |

| Primary Role | Active Pharmaceutical Ingredient (API) | Synthetic Intermediate / Protected Synthon |

The "Why": Synthetic Strategy & Causality

Why convert a readily available natural product into the EOM derivative? The answer lies in chemoselectivity .

The Catechol Problem

In 3,4-DHB, the phenolic hydroxyls are more acidic (pKa ~7.5) than the aldehyde α-protons. Any attempt to react the aldehyde with a strong nucleophile (e.g., Methyl Lithium or a Grignard reagent) will result in immediate deprotonation of the phenols, consuming the reagent and quenching the reaction without forming the desired C-C bond.

The EOM Solution

The Ethoxymethyl (EOM) ether acts as an acetal-based protecting group. It serves two critical functions:

-

Masking Acidity: It removes the acidic protons, allowing the molecule to tolerate strong bases.

-

Solubility Switch: It renders the molecule soluble in non-polar solvents (THF, Ether) required for organometallic chemistry.

Visualization: The Protection-Reaction Loop

The following diagram illustrates the workflow where the EOM derivative enables a reaction that is impossible with the parent 3,4-DHB.

Figure 1: The strategic necessity of EOM protection for organometallic transformations.

Experimental Protocols

The following protocols are designed for high reliability. Note: EOM-Cl is a carcinogen; all steps involving its use must be performed in a fume hood.

Protocol A: Synthesis of 3,4-Bis(ethoxymethoxy)benzaldehyde

Objective: Mask phenolic hydroxyls to generate the lipophilic intermediate.

-

Reagents:

-

3,4-Dihydroxybenzaldehyde (1.0 eq)[1]

-

Ethoxymethyl chloride (EOM-Cl) (2.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Dissolve 3,4-DHB in anhydrous DCM under Nitrogen atmosphere at 0°C.

-

Add DIPEA dropwise via syringe. The solution may darken due to phenoxide formation.

-

Add EOM-Cl dropwise over 20 minutes. Caution: Exothermic.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation Point: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (polar, low Rf) should disappear, replaced by a single high-Rf spot.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: Yellowish oil or low-melting solid.

-

Protocol B: Deprotection (Regeneration of Catechol)

Objective: Cleave the acetal linkage to restore bioactivity.

-

Reagents:

-

3,4-Bis(ethoxymethoxy) intermediate[2]

-

HCl (2M aqueous) or p-Toluenesulfonic acid (catalytic)

-

Isopropanol (IPA) or Methanol

-

-

Procedure:

-

Dissolve the protected intermediate in IPA.

-

Add 2M HCl (approx 5-10 eq) or catalytic p-TsOH.

-

Heat to 50°C for 2-4 hours. EOM groups are acid-labile acetals and hydrolyze rapidly.

-

Validation Point: NMR will show the disappearance of the ethoxy methylene signals (~5.2 ppm, singlet) and reappearance of broad phenolic -OH singlets (~9.0 ppm).

-

-

Workup:

-

Neutralize with NaHCO₃. Evaporate alcohol.

-

Extract with EtOAc.

-

Warning: The byproduct of this reaction includes formaldehyde .[3] Ensure adequate ventilation.

-

Biological Implications & Toxicity[3][4][5][6]

While 3,4-DHB is a therapeutic candidate, the EOM derivative poses specific toxicity risks that researchers must acknowledge.

3,4-Dihydroxybenzaldehyde (The Drug)[7][8][9]

-

Mechanism: Acts as an intracellular antioxidant and Nrf2 activator.

-

Metabolism: Rapidly conjugated via COMT (Catechol-O-methyltransferase) to form vanillin/isovanillin analogues.

EOM-Derivative (The Risk)

-

Metabolic Liability: The ethoxymethyl group is a "formaldehyde releaser." Upon hydrolysis (chemical or enzymatic via P450s), the acetal linkage breaks down to release:

Diagram: Metabolic/Chemical Fate

Figure 2: Decomposition pathway of the Ethoxymethyl ether, highlighting the release of toxic formaldehyde.

References

-

Protocatechualdehyde Properties

- PubChem Compound Summary for CID 8768, 3,4-Dihydroxybenzaldehyde.

-

[Link]

-

Protective Group Methodology (EOM Ethers)

-

Toxicity of Formaldehyde Releasing Groups

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Formaldehyde. U.S. Department of Health and Human Services.

-

[Link]

-

Biological Activity of Protocatechualdehyde

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. ecetoc.org [ecetoc.org]

- 4. Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency’s Draft IRIS Assessment of Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 6. MOM Ethers [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Optimized Grignard Addition to 3,4-Bis(ethoxymethoxy)benzaldehyde

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The reaction of 3,4-Bis(ethoxymethoxy)benzaldehyde with Grignard reagents represents a critical C-C bond-forming step in the synthesis of functionalized catechols, often used as precursors for polyphenolic natural products, catecholamines, and pharmaceutical intermediates (e.g., phosphodiesterase inhibitors).

The core challenge lies in the Ethoxymethoxy (EOM) protecting group. While the EOM group is robust under the strongly basic, nucleophilic conditions of the Grignard addition, it is an acetal moiety (

The Paradox: Grignard reactions require an acidic quench to protonate the intermediate alkoxide. However, standard mineral acid quenches (e.g.,

Mechanistic Insight

The reaction proceeds via a 1,2-nucleophilic addition of the organomagnesium species (

-

Chelation Effects: The oxygen atoms in the EOM groups (positions 3 and 4) can coordinate with the magnesium center. While this can enhance electrophilicity, it also brings the Lewis acidic magnesium salts close to the acetal centers.

-

Solvent Influence: Tetrahydrofuran (THF) is the preferred solvent over diethyl ether. THF effectively solvates the magnesium cation and ensures the solubility of the polar bis-EOM substrate, preventing precipitation of the intermediate alkoxide.

Part 2: Visualized Pathways & Workflows

Reaction Mechanism & Critical Failure Points

The following diagram illustrates the reaction pathway, highlighting the stable intermediate versus the risk of acid-catalyzed degradation.

Figure 1: Mechanistic pathway showing the divergence between successful product isolation and EOM cleavage based on quenching conditions.

Experimental Workflow

Figure 2: Step-by-step operational workflow for handling EOM-protected substrates.[1][2]

Part 3: Detailed Experimental Protocol

Reagents & Materials

-

Substrate: 3,4-Bis(ethoxymethoxy)benzaldehyde (Recrystallized or high purity oil).

-

Grignard Reagent:

or -

Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

-

Quench Buffer: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Procedure

1. Preparation (T = -30 min):

Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush continuously with Nitrogen (

2. Solvation (T = 0):

Charge the flask with 3,4-Bis(ethoxymethoxy)benzaldehyde (

-

Expert Tip: Higher concentrations are acceptable, but dilute conditions help dissipate heat and prevent localized "hotspots" that could degrade the EOM group during addition.

3. Activation (T = 10 min):

Cool the solution to

4. Addition (T = 20 min):

Charge the addition funnel with the Grignard reagent (

-

Observation: The solution often turns yellow or slightly cloudy as the magnesium alkoxide forms.

-

Control: Maintain internal temperature

.

5. Reaction (T = 1 hr):

Remove the ice bath and allow the reaction to warm to room temperature (

-

Validation: Check completion by TLC (typically 30% EtOAc/Hexanes). The aldehyde spot (

) should disappear; the alcohol product (

6. The "Soft" Quench (Critical Step):

Cool the reaction mixture back to

-

Why: This buffers the pH to

. Strong mineral acids (pH < 1) will instantly cleave the acetal.

7. Workup:

-

Separate layers immediately.

-

Extract the aqueous layer

with Ethyl Acetate (EtOAc). -

Combine organics and wash

with Water, -

Dry over anhydrous

, filter, and concentrate in vacuo.

Part 4: Data & Optimization Guidelines

Solvent & Stoichiometry Matrix

The following table summarizes optimization data for the reaction of Phenylmagnesium Bromide with the substrate.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Diethyl Ether | Poor solubility of substrate; heterogeneous slurry. | Avoid |

| Solvent | Anhydrous THF | Homogeneous solution; fast kinetics. | Preferred |

| Stoichiometry | 1.0 equiv Grignard | Incomplete conversion (~85%). | Increase |

| Stoichiometry | 1.2 equiv Grignard | Full conversion (>98%). | Optimal |

| Quench | 1M HCl | 40% Product / 60% Deprotected/Tar. | FORBIDDEN |

| Quench | Sat. | >95% Product integrity.[4] | Standard |

Troubleshooting Guide

-

Issue: Recovery of Starting Material.

-

Cause: "Wet" solvent quenched the Grignard before it reacted.

-

Fix: Reprocess THF or increase Grignard equivalents to 2.0 (using the first equiv as a scavenger, though risky).

-

-

Issue: Product is missing from organic layer.

-

Cause: EOM cleavage occurred. The resulting catechol is water-soluble.

-

Fix: Check the pH of the aqueous layer during extraction. If pH < 4, the quench was too acidic. Use a Phosphate Buffer (pH 7.0) for extremely sensitive analogs.

-

-

Issue: Wurtz Coupling (Dimerization).

-

Cause: Presence of transition metal impurities or overheating.

-

Fix: Use high-purity Magnesium turnings for Grignard prep and keep reaction at

longer.

-

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Detailed stability profiles of Ethoxymethyl ethers).

-

Silverman, G. S., & Rakita, P. E. Handbook of Grignard Reagents. CRC Press. (General protocols for handling organomagnesium compounds).

-

Organic Chemistry Portal. Grignard Reaction: Mechanism and Conditions. (Mechanistic overview of 1,2-addition).

-

PubChem Compound Summary. 3,4-Bis(ethoxymethoxy)benzaldehyde. (Chemical properties and safety data).

Sources

Application Notes and Protocols for Knoevenagel Condensation using 3,4-Bis(ethoxymethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Knoevenagel condensation reaction utilizing 3,4-Bis(ethoxymethoxy)benzaldehyde as the aldehydic substrate. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its ability to generate α,β-unsaturated compounds which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The presence of ethoxymethyl (EOM) protecting groups on the benzaldehyde imparts specific solubility and reactivity characteristics that necessitate a well-defined protocol for optimal results. These application notes detail the reaction mechanism, provide a validated experimental protocol, and discuss the influence of various reaction parameters to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a base, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4] This reaction is a cornerstone in synthetic organic chemistry due to its versatility and broad applicability in constructing complex molecular architectures.[5] The resulting α,β-unsaturated carbonyl compounds are valuable precursors for a wide array of subsequent transformations, including Michael additions, Diels-Alder reactions, and various cyclizations.[6]

The use of 3,4-Bis(ethoxymethoxy)benzaldehyde as a substrate is of particular interest in multi-step syntheses where the catechol moiety requires protection. The ethoxymethyl (EOM) group is a robust protecting group for hydroxyl functionalities, stable to a range of reaction conditions but readily removable under specific acidic conditions. This allows for the selective modification of other parts of the molecule before deprotection of the phenolic hydroxyls.

Reaction Mechanism and Key Parameters

The Knoevenagel condensation proceeds through a series of equilibrium steps, the understanding of which is crucial for optimizing reaction conditions.

2.1. Mechanistic Pathway

The reaction is generally accepted to proceed via the following steps:

-

Deprotonation: A basic catalyst, commonly a primary or secondary amine like piperidine or an ammonium salt, deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[3][7]

-

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,4-Bis(ethoxymethoxy)benzaldehyde.[4]

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct (an aldol-type product).[4]

-

Dehydration: The β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facilitated by the catalyst and can be the rate-determining step.[7]

Caption: Generalized mechanism of the Knoevenagel condensation.

2.2. Critical Reaction Parameters

Several factors can significantly influence the outcome of the Knoevenagel condensation:

-

Catalyst: Weak bases are generally preferred to avoid self-condensation of the aldehyde. Piperidine, pyridine, and ammonium salts like ammonium acetate are commonly employed.[8][9] The choice of catalyst can affect reaction rates and yields.

-

Solvent: The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates.[10] Polar aprotic solvents like ethanol, methanol, or toluene are often effective. For greener approaches, solvent-free conditions or aqueous media have also been successfully utilized.[11][12]

-

Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of side products.

-

Stoichiometry: A slight excess of the active methylene compound is sometimes used to ensure complete conversion of the aldehyde.

Experimental Protocol

This protocol outlines a general procedure for the Knoevenagel condensation of 3,4-Bis(ethoxymethoxy)benzaldehyde with an active methylene compound, such as malononitrile or diethyl malonate.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Bis(ethoxymethoxy)benzaldehyde | ≥98% | (e.g., Sigma-Aldrich, TCI) |

| Active Methylene Compound (e.g., Malononitrile) | ≥99% | (e.g., Sigma-Aldrich, Acros) |

| Piperidine | Reagent Grade | (e.g., Sigma-Aldrich, Fisher) |

| Ethanol (anhydrous) | ACS Grade | (e.g., Fisher Scientific) |

| Toluene | ACS Grade | (e.g., Fisher Scientific) |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Reflux condenser | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | (e.g., Millipore) |

3.2. Step-by-Step Procedure

Caption: Experimental workflow for the Knoevenagel condensation.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-Bis(ethoxymethoxy)benzaldehyde (1.0 eq).

-

Reagent Addition: Add the active methylene compound (e.g., malononitrile, 1.1 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).

-

Catalyst Introduction: While stirring the solution at room temperature, add the basic catalyst (e.g., piperidine, 0.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux (depending on the reactivity of the active methylene compound). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[13]

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

3.3. Expected Results and Data

The reaction of 3,4-Bis(ethoxymethoxy)benzaldehyde with various active methylene compounds is expected to proceed smoothly under the conditions described, affording the corresponding α,β-unsaturated products in good to excellent yields.

| Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 25 | 2-4 | >90 |

| Ethyl Cyanoacetate | Piperidine | Toluene | Reflux | 6-8 | 80-90 |

| Diethyl Malonate | Piperidine | Toluene | Reflux | 12-16 | 75-85 |

Note: Reaction times and yields are estimates and may vary depending on the specific reaction scale and conditions.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Piperidine is a corrosive and flammable liquid; handle with care.

-

Active methylene compounds like malononitrile can be toxic; avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst, low temperature, short reaction time | Use fresh catalyst, increase the temperature, or extend the reaction time. |

| Formation of side products | Reaction temperature too high, excess catalyst | Lower the reaction temperature, use a catalytic amount of the base. |

| Difficulty in purification | Product is an oil or has similar polarity to impurities | Attempt purification by column chromatography with a different solvent system or consider derivatization. |

Conclusion

The Knoevenagel condensation of 3,4-Bis(ethoxymethoxy)benzaldehyde provides an efficient route to valuable α,β-unsaturated building blocks. The protocol described herein is robust and can be adapted for various active methylene compounds. Careful control of reaction parameters is key to achieving high yields and purity. The use of the EOM protecting groups offers strategic advantages in the synthesis of complex molecules, particularly in the field of drug discovery and development where the modulation of phenolic functionalities is often required.[14]

References

-

Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link][3]

-

Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link][8]

-

Master Organic Chemistry. Knoevenagel Condensation Reaction. Retrieved from [Link][4]

-

YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

-

Patil, S. B., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 79-82. Retrieved from [Link][11]

-

Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2100464. [Link][14]

-

Wikipedia. α,β-Unsaturated carbonyl compound. Retrieved from [Link][6]

-

ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

-

Knoevenagel condensation reactions catalysed by metal-organic frameworks. (2013, June 15). Dalton Transactions, 42(23), 563-571. Retrieved from [Link]

-

Eder, E., et al. (1990). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Environmental Health Perspectives, 88, 137-144. [Link][15]

-

Taylor & Francis. Knoevenagel condensation – Knowledge and References. Retrieved from [Link][16]

-

van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. [Link][12][17]

-

Banaras Hindu University. (2007). Novel Methods of Knoevenagel Condensation. Retrieved from [Link][9]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Chemistry, 5(4), 2603-2615. [Link][18]

-

ResearchGate. Characterization of alpha-beta unsaturated carbonyl group in PE. Retrieved from [Link]

-

van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Retrieved from [Link][17]

-

ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). Retrieved from [Link]

-

Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

orientjchem.org. The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link][2]

-

ResearchGate. Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF. Retrieved from [Link][5]

-

α,β-Unsaturated Carbonyl Compounds. (n.d.). Retrieved from [Link]

-

Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link][13]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 9. bhu.ac.in [bhu.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijcps.org [ijcps.org]

- 12. pure.tue.nl [pure.tue.nl]

- 13. sciforum.net [sciforum.net]

- 14. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

Application Note: Strategic Solvent Selection for Reactions of 3,4-Bis(ethoxymethoxy)benzaldehyde

Introduction

3,4-Bis(ethoxymethoxy)benzaldehyde is a valuable synthetic intermediate, frequently employed in multi-step syntheses where the protection of a catechol moiety is required. The two ethoxymethoxy (EOM) groups serve as acid-labile protecting groups for the hydroxyl functions, while the aldehyde provides a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation and functional group interconversions.

The success of any reaction involving this substrate is critically dependent on the judicious selection of the solvent. An appropriate solvent must not only solubilize the reactants and reagents but also facilitate the desired reaction pathway while preventing undesired side reactions, most notably the premature cleavage of the EOM protecting groups. This guide provides a detailed framework for rational solvent selection across several common reaction classes, emphasizing the causality behind each choice to empower researchers to optimize their synthetic routes.

Core Principles: Physicochemical Properties & Stability

Before selecting a solvent, a clear understanding of the substrate's properties is paramount. The molecule possesses a moderately polar aldehyde group and two acetal-type EOM groups, rendering it soluble in a range of common organic solvents.[1][2] However, the dominant chemical feature dictating all experimental design is the acid sensitivity of the EOM groups.

Key Consideration: EOM Group Stability

The ethoxymethoxy group is an acetal. Acetals are notoriously unstable under acidic conditions (both Brønsted and Lewis acids), readily hydrolyzing to reveal the parent alcohol.[3][4][5] This instability is the most critical constraint in solvent and reagent selection. Even trace acidic impurities in a solvent or a non-neutral workup can lead to partial or complete deprotection, significantly impacting yield and purity. Therefore, all reactions should be conducted under basic or strictly neutral conditions.

Caption: Key structural features of the target molecule.

Solvent Selection for Major Reaction Classes

The optimal solvent is dictated by the specific mechanism of the intended transformation. Below are protocols and rationales for several common reactions.

A. Grignard & Organolithium Reactions (Nucleophilic Addition)

These reactions involve highly reactive, strongly basic organometallic reagents. The primary role of the solvent is to solubilize and stabilize these reagents without reacting with them.

-

Mechanistic Insight: The Grignard reagent, RMgX, is a potent nucleophile that adds across the aldehyde's carbon-oxygen double bond.[6] The magnesium atom is a Lewis acid that coordinates to ether oxygens, a crucial interaction for reagent stability and reactivity.

-

Solvent Requirements: Anhydrous, aprotic solvents are mandatory. Protic solvents (e.g., water, alcohols) will instantly quench the organometallic reagent.

-

Recommended: Tetrahydrofuran (THF), Diethyl ether (Et₂O). These ethereal solvents are ideal as their oxygen lone pairs solvate the magnesium center, preventing aggregation and maintaining reactivity.[7] THF is often preferred due to its higher boiling point and better solvating power for complex organometallics.

-

Avoid: Halogenated solvents (may react), esters (can be attacked by the Grignard reagent), and any protic solvents.[8]

-

Protocol 1: Grignard Addition to form a Secondary Alcohol

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

-

Reagent Preparation: Place magnesium turnings in the flask. Add a solution of the appropriate alkyl or aryl halide in anhydrous THF via the dropping funnel to initiate the formation of the Grignard reagent.

-

Aldehyde Addition: Once the Grignard reagent has formed, cool the flask to 0 °C in an ice bath. Dissolve 3,4-Bis(ethoxymethoxy)benzaldehyde in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Work-up (Critical Step): Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Do not use dilute acid , as this will cleave the EOM groups.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

B. Wittig Reaction (Olefination)

The Wittig reaction transforms the aldehyde into an alkene.[9] Solvent choice is intimately linked to the nature of the phosphorus ylide.

-

Mechanistic Insight: An ylide, generated by deprotonating a phosphonium salt, attacks the aldehyde to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[10] The stability of the ylide dictates the required base and, consequently, the solvent.

-

Solvent Strategy:

-

Stabilized Ylides (containing an adjacent electron-withdrawing group, e.g., an ester): These are less reactive and can be generated with milder bases (e.g., NaOEt, K₂CO₃) in a variety of solvents, including polar protic ones like ethanol. Solvent-free conditions are also highly effective and environmentally friendly.[11]

-

Non-Stabilized Ylides (containing adjacent alkyl groups): These require strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KHMDS) and must be run in anhydrous aprotic solvents like THF, ether, or DMSO.

-

Phase-Transfer Catalysis (PTC): For many applications, a biphasic system using dichloromethane (DCM) and aqueous sodium hydroxide with a phase-transfer catalyst offers a robust method compatible with the EOM groups.[12]

-

Caption: Decision workflow for Wittig reaction solvent selection.

Protocol 2: Wittig Olefination with a Stabilized Ylide

-

Reagents: In a round-bottom flask, combine 3,4-Bis(ethoxymethoxy)benzaldehyde (1.0 eq) and the stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.1 eq).

-

Reaction (Solvent-Free): Gently heat the mixture with stirring to 80 °C in an oil bath. The solids should melt and react. Monitor the reaction by TLC. The reaction is often complete within 30 minutes.

-

Alternative (Solvent-Based): Alternatively, dissolve the reactants in absolute ethanol and add a base such as sodium ethoxide. Stir at room temperature until completion.

-

Work-up: Cool the reaction mixture to room temperature. Add hexane or a mixture of hexane/ethyl acetate to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the mixture through a pad of silica gel, washing with additional hexane/ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

C. Aldol Condensation

The Claisen-Schmidt condensation, a type of crossed aldol reaction, is highly effective with aromatic aldehydes like the title compound, which cannot self-condense as they lack α-hydrogens.[13]

-

Mechanistic Insight: A base (typically NaOH or KOH) deprotonates a ketone (the enolate precursor) to form a nucleophilic enolate, which then attacks the aldehyde. The resulting β-hydroxy ketone often dehydrates under the reaction conditions.[14]

-

Solvent Strategy:

-

Protic Solvents: Ethanol or methanol are the classic solvents. They readily dissolve the reactants and the hydroxide catalyst.

-

Solvent-Free: A highly efficient and green alternative involves grinding the solid aldehyde, ketone, and a catalytic amount of solid NaOH together.[15][16][17] The formation of a eutectic mixture creates a liquid phase where the reaction occurs.

-

Protocol 3: Solvent-Free Claisen-Schmidt Condensation

-

Preparation: In a mortar, combine 3,4-Bis(ethoxymethoxy)benzaldehyde (1.0 eq), an appropriate ketone (e.g., acetone or acetophenone, 1.0 eq), and a catalytic amount of finely ground sodium hydroxide (0.1 eq).

-

Reaction: Grind the solids together with a pestle. The mixture will typically liquefy and may change color as the reaction proceeds.[17] Continue grinding for 15-20 minutes.

-

Solidification: Let the mixture stand at room temperature. It will often solidify as the product crystallizes.

-

Work-up: Add cold water to the solid mass and break it up with a spatula.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the NaOH catalyst. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure α,β-unsaturated ketone.

Solvent Property Summary Table

The following table provides a quick reference for common solvents and their compatibility with reactions of 3,4-Bis(ethoxymethoxy)benzaldehyde.

| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Compatibility & Notes |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | 66 | 7.6 | Excellent: Ideal for Grignard, organolithium, and strong-base Wittig reactions. Must be anhydrous. |

| Diethyl Ether | Nonpolar Ether | 35 | 4.3 | Excellent: Classic solvent for Grignard reactions. Very volatile and flammable. Must be anhydrous.[7] |

| Dichloromethane (DCM) | Halogenated | 40 | 9.1 | Good: Useful for chromatography and extractions. Can be used in biphasic PTC Wittig reactions.[12] Ensure it is free of acidic stabilizers. |

| Ethyl Acetate | Polar Aprotic Ester | 77 | 6.0 | Good: Primarily for extraction and chromatography. Generally stable but can undergo hydrolysis under strong base. |

| Hexane / Heptane | Nonpolar | 69 / 98 | 1.9 / 1.9 | Good: For chromatography and precipitation of polar byproducts (e.g., triphenylphosphine oxide).[10] Poor solubility for the aldehyde itself. |

| Ethanol / Methanol | Polar Protic | 78 / 65 | 24.5 / 32.7 | Conditional: Suitable for base-catalyzed reactions (Aldol, stabilized Wittig) and NaBH₄ reductions. Incompatible with organometallics and strong bases like NaH. |

| Water | Polar Protic | 100 | 80.1 | Work-up Only: Used for aqueous washes. Must be kept neutral or slightly basic to avoid EOM cleavage. |

| Toluene | Aromatic | 111 | 2.4 | Good: Can be used in some reactions requiring higher temperatures. Must be anhydrous for moisture-sensitive reactions. |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Use with Caution: High boiling and good solvating power, but can react with strong organometallics. Can be difficult to remove. |

| Acetic Acid | Polar Protic Acid | 118 | 6.2 | AVOID: Will rapidly cleave the EOM protecting groups. |

Troubleshooting Guide

| Observation | Potential Cause | Solvent-Related Solution |

| Premature deprotection of EOM groups | Acidic contamination in solvent, reagents, or during work-up. | Use freshly distilled, anhydrous solvents. Ensure glassware is base-washed. Use a neutral or mild basic quench (e.g., sat. aq. NH₄Cl or water) instead of acid. |

| Low yield in Grignard/organolithium reaction | Wet solvent or glassware quenching the reagent. | Rigorously dry all glassware. Use freshly distilled anhydrous solvents (e.g., THF over Na/benzophenone). Maintain an inert atmosphere. |

| Wittig reaction fails with strong base | Incompatible solvent. | Ensure the solvent is aprotic and anhydrous (e.g., THF, DMSO) when using bases like n-BuLi or NaH. |

| Reaction is sluggish or does not proceed | Poor solubility of reactants. | Select a solvent with better solvating power for all components. For biphasic reactions, ensure efficient stirring and consider a phase-transfer catalyst. |

Conclusion

The selection of a solvent for reactions involving 3,4-Bis(ethoxymethoxy)benzaldehyde is a strategic decision that hinges on balancing the mechanistic requirements of the desired transformation with the absolute necessity of preserving the acid-labile EOM protecting groups. Aprotic ethers are the solvents of choice for organometallic additions, while a wider range of solvents, including protic and even solvent-free systems, can be employed for base-catalyzed reactions like the Aldol and stabilized Wittig condensations. By understanding the underlying principles of reactivity and stability, researchers can confidently select conditions that maximize yield and purity in their synthetic endeavors.

References

- University of California, Los Angeles. (n.d.). 12BL Experiment 8: Green Chem: Solvent-Free Aldol Condensation-Dehydration.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). 27. A Solvent Free Wittig Reaction.

- Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037.

-

ResearchGate. (n.d.). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

- University of California, Irvine. (n.d.). Protecting Groups.

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3,4-dimethoxy- (CAS 120-14-9). Retrieved from [Link]

- Templ, J., & Schnürch, M. (2024). High-Energy Ball Milling Enables an Ultra-Fast Wittig Olefination Under Ambient and Solvent-free Conditions.

-

Truman State University. (2012). Solvent-Free Aldol. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Grignard reagents with aldehydes and ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

-

Ereztech. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

-

ResearchGate. (2025). Chemoselective, solvent-free aldol condensation reaction. Retrieved from [Link]

- Occidental College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

-

ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

- University of California, Riverside. (n.d.). Solvent Free Wittig Reactions.

- Divakaran, R. (2008). Protecting groups in organic synthesis.

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

Chegg. (2020). Consider the reaction between 3,4-dimethoxybenzaldehyde and 1-Indanone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. Protective Groups [organic-chemistry.org]

- 5. mazams.weebly.com [mazams.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. magritek.com [magritek.com]

- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 16. researchgate.net [researchgate.net]

- 17. Solved Consider the reaction between | Chegg.com [chegg.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethoxymethylation of Benzaldehydes

Triage & Scope Definition

User Query: "I am getting low yields (<30%) in the ethoxymethylation of benzaldehyde."

Support Analyst Note: "Ethoxymethylation" is an ambiguous term in this context. Before troubleshooting, we must define the chemical transformation.

| Target Transformation | Reaction Type | Typical Reagents | Complexity |

| A. Carbon Extension (Homologation) | Nucleophilic Addition (1,2-addition) | High (Likely cause of failure) | |

| B. Oxygen Protection | Acetalization | EtOH + Acid Catalyst | Low (Standard Dean-Stark) |

| C. Phenol Protection | O-Alkylation | Medium (Substrate specific) |

Assumption: This guide addresses Scenario A (Homologation) , where the goal is to convert Benzaldehyde (

The Core Problem: Reagent Instability

The primary cause of low yields in this synthesis is the thermal instability of the alkoxymethylmagnesium chloride (Grignard) or alkoxymethyllithium reagent.[1]

Mechanism of Failure

Unlike standard alkyl Grignards,

-

Decomposition: The reagent

eliminates magnesium alkoxide to form ethylene gas.[1] This happens rapidly above -30°C. -

Wurtz Coupling: The generated Grignard reacts with unconsumed alkyl halide (

) to form bis(ethoxymethyl) ether. -

Result: When you add the benzaldehyde, the active reagent concentration is near zero.

Visualization: The Stability Cliff

Figure 1: The kinetic competition between reagent formation and decomposition. High temperatures favor irreversible decomposition.[1]

Protocol 1: The "Barbier" Method (Recommended)

Why this works: Instead of pre-forming the unstable Grignard, you generate it in the presence of the benzaldehyde.[1] The reactive species is trapped immediately by the aldehyde before it can decompose.

Reagent: Samarium Diiodide (

Step-by-Step Optimization

-

Reagents:

-

Solvent: Anhydrous THF (Critical).

-

Procedure:

-

Workup: Quench with dilute HCl. The product is an ether-alcohol which is acid-sensitive; do not use concentrated acid.

Protocol 2: The "Cryogenic Grignard" (Traditional)

If you must use Magnesium, you cannot use standard reflux conditions.

Troubleshooting Checklist

| Variable | Standard Condition (Fail) | Optimized Condition (Pass) |

| Temperature | Reflux or Room Temp | -30°C to -78°C |

| Activation | Iodine crystal | Mercuric Chloride ( |

| Addition Mode | Add aldehyde to Grignard | Inverse Addition (Add Grignard to Aldehyde) is risky; Standard is okay if T is low.[1][2] |

| Halide | EOM-Chloride | EOM-Chloride (Bromides are too unstable) |

The "Normant" Protocol Adjustment:

-

Activate Mg turnings with

(Caution: Toxic) in THF. -

Cool to -30°C .

-

Add

dropwise. Stir for 2 hours at -30°C. -

Cool to -78°C .

-

Add Benzaldehyde slowly.[1]

-

Allow to warm to room temperature only after the quench.

FAQ & Troubleshooting Matrix

Q1: I see a lot of "waxy" solid in my crude NMR, and no aldehyde peaks.

-

Diagnosis: This is likely the Wurtz coupling product (

) or polymerized EOM-Cl.[1] -

Fix: Your Grignard decomposed before reacting. Switch to the Barbier condition (Protocol 1) to trap the radical/anion immediately.

Q2: The reaction starts but yields are stuck at 40%.

-

Diagnosis: Moisture contamination.[1] EOM-Cl hydrolyzes rapidly to formaldehyde and ethanol/HCl in moist air.[1]

-

Fix: Distill EOM-Cl over

immediately before use. Ensure THF is distilled from Na/Benzophenone.

Q3: Can I use Ethoxymethyl Lithium instead?

-

Answer: Yes, but it is even more unstable. It must be prepared via transmetallation from tributyl(ethoxymethyl)stannane (

) using n-BuLi at -78°C (The "Still" Method).[1] Direct lithiation of EOM-Cl is dangerous and low-yielding.

Q4: My product disappears during column chromatography.

-

Diagnosis: The product is a hemiacetal ether derivative. Silica gel is acidic and can hydrolyze the ethoxy group.

-

Fix: Pre-treat the silica gel column with 1% Triethylamine in Hexanes to neutralize acidity.[1]

Decision Tree: Troubleshooting Logic

Figure 2: Diagnostic flow for identifying yield loss in ethoxymethylation.[1]

Safety Warning (Critical)

Chloromethyl Ethyl Ether (EOM-Cl) and related chloromethyl ethers are potent alkylating agents and suspected human carcinogens .

-

Engineering Controls: All reactions must be performed in a functioning fume hood.

-

Destruction: Quench excess reagent with aqueous Ammonium Hydroxide (

). -

PPE: Double nitrile gloves or Silver Shield® gloves are recommended.

References

-

Imamoto, T., et al. "Carbon-Carbon Bond-Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. (Foundational work on Lanthanide-mediated additions to carbonyls).

-

Normant, J. F., & Castro, B. "Reaction of Organolithiums and Grignard Reagents with Ethers." Synthesis, 1985.[5] (Discusses the instability of

-alkoxy reagents). -

Still, W. C.

-Alkoxyorganolithiums via Transmetallation."[1] Journal of the American Chemical Society, vol. 100, no. 5, 1978, pp. 1481–1487. (The gold standard for generating stable alkoxymethyl anions). -

Concellón, J. M., et al. "Samarium Diiodide-Mediated Reactions in Total Synthesis."[6] Journal of Organic Chemistry, 2006.[6] (Review of SmI2 applications for aldehyde homologation).

-

Organic Syntheses. "Benzyl Chloromethyl Ether." Org.[1][2][6][7][8][9] Synth. 1978, 58, 14. (Provides handling and safety protocols for chloromethyl ethers).

Sources

- 1. IL35482A - A process for the preparation of magnesium chloride suitable for the molten salt electrolytic production of magnesium - Google Patents [patents.google.com]

- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. perlego.com [perlego.com]

- 6. Samarium (low valent) [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

Minimizing side reactions during deprotection of EOM groups

The following guide is structured as a Technical Support Center for researchers encountering issues with Ethoxymethyl (EOM) deprotection. It utilizes a "Ticket-based" troubleshooting approach to address specific chemical failures.

Status: Online | Tier: 3 (Senior Scientist Level) | Topic: Minimizing Side Reactions

Welcome to the EOM (Ethoxymethyl) Deprotection Support Hub. EOM groups are robust acetal-based protectors (

This guide synthesizes mechanistic logic with wet-lab protocols to resolve the three most common failure modes: Formaldehyde Adduct Formation , Electrophilic Alkylation , and Incomplete Cleavage .

⚙️ Module 1: System Architecture (The Mechanism)

To troubleshoot, you must understand the "code" of the reaction. EOM deprotection is not a simple hydrolysis; it is a fragmentation-capture process.

The "Crash" Sequence (Mechanism)

-

Activation: The acid (Protic or Lewis) coordinates to the ethoxy oxygen.

-

Fragmentation: Ethanol is expelled, generating a highly reactive oxocarbenium ion (

) or, more commonly, the EOM cation ( -

Hydrolysis: The cation reacts with water to form a hemiacetal, which collapses into Formaldehyde (

) and Ethanol (

The Bug: The generated Formaldehyde and the Oxocarbenium Ion are electrophiles. If not sequestered, they attack your newly deprotected substrate.

Figure 1: The mechanistic pathway of EOM deprotection showing the generation of reactive electrophiles (Red nodes).

🛠️ Module 2: Troubleshooting Tickets

🎫 Ticket #001: The "Zombie" Adduct (Formaldehyde Attack)

Symptom: Mass spectrometry shows a +30 Da peak (Hydroxymethylation) or a +12 Da peak (Methylene bridge dimer). Diagnosis: The formaldehyde generated during deprotection is not leaving the system; instead, it is reacting with nucleophilic sites (amines, indoles, guanine bases) on your substrate.

🔧 The Fix: Scavenger Protocols

You must introduce a "sink" to trap the formaldehyde.

| Scavenger Agent | Mechanism | Recommended Use Case |

| 1,2-Ethanedithiol (EDT) | Forms stable dithioacetal with HCHO. | Gold Standard. Best for peptides/nucleosides. (Warning: Stench). |

| Resorcinol / 2-Methylresorcinol | Friedel-Crafts capture of HCHO. | Good for odorless workups; compatible with acidic media. |

| Dimedone | Forms crystalline adducts. | Ideal if you need to precipitate the byproduct. |

| Methanol (Solvent) | Forms volatile methylal ( | Use as co-solvent to push equilibrium to volatile byproducts. |

Protocol A: The "Odorless" Scavenger Method

-

Dissolve substrate in MeOH/HCl (1.25 M) .

-

Add 5–10 equivalents of Resorcinol .

-

Heat to 50°C. Resorcinol traps HCHO as a reddish polymer/adduct.

-

Workup: Dilute with water, wash with DCM (product stays in organic, resorcinol polymers often crash out or stay in aqueous base).

🎫 Ticket #002: Incomplete Deprotection (The "Sticky" Acetal)

Symptom: Starting material persists despite refluxing in HCl/THF. Diagnosis: The EOM group is chemically similar to the substrate's ether linkages, or the acid is too weak to protonate the acetal oxygen in a sterically hindered environment.

🔧 The Fix: Lewis Acid Switching

Switch from Brønsted acids (HCl, TFA) to Lewis Acids that coordinate strongly to oxygen.

Protocol B: The Boron Trichloride (BCl₃) Sledgehammer Why: BCl₃ coordinates to the ethoxy oxygen, forcing fragmentation even at low temperatures. Note: This is anhydrous. It avoids the hydrolysis equilibrium until the quench.

-

Setup: Flame-dry flask, Argon atmosphere, -78°C.

-

Solvent: Anhydrous DCM (Dichloromethane).

-

Addition: Add BCl₃ (1M in DCM, 3–5 eq) dropwise.

-

Monitor: Warm to 0°C. Reaction is usually instantaneous.

-

Quench: Add MeOH slowly at -78°C (Exothermic!). This forms volatile borates and releases the product.

⚠️ Warning: BCl₃ cleaves other ethers (Bn, Me) if left too long or warmed >0°C. For higher selectivity, use TiCl₄ (Titanium Tetrachloride) at 0°C.

🎫 Ticket #003: Substrate Alkylation (Friedel-Crafts Side Reaction)

Symptom: New impurity spots with higher R_f (non-polar) or complex aromatic region in NMR.

Diagnosis: The Ethoxymethyl cation (